3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine
CAS No.: 1114944-96-5
Cat. No.: VC4175638
Molecular Formula: C20H15BrN4OS
Molecular Weight: 439.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114944-96-5 |
|---|---|
| Molecular Formula | C20H15BrN4OS |
| Molecular Weight | 439.33 |
| IUPAC Name | 3-(2-bromophenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C20H15BrN4OS/c1-13-6-8-14(9-7-13)17-10-11-19(24-23-17)27-12-18-22-20(25-26-18)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3 |
| Standard InChI Key | NQGZRJXMASLILR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Br |
Introduction
The compound 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine is a complex organic molecule that combines various functional groups, making it of interest in medicinal chemistry and materials science. Despite the lack of specific information on this compound in the provided search results, we can infer its potential properties and applications based on similar compounds and the functional groups it contains.
Potential Applications
Compounds with similar structures have shown potential in various fields:
-
Biological Activity: Oxadiazoles and sulfonamides are known for their antibacterial and anticancer properties. The presence of a bromophenyl group can enhance chemical reactivity and biological activity.
-
Materials Science: The unique combination of functional groups could also make this compound useful in materials science applications, such as in the development of new materials with specific optical or electrical properties.
Research Findings and Data
While specific research findings on 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine are not available, related compounds have been studied extensively:
| Compound Type | Biological Activity | Potential Applications |
|---|---|---|
| Oxadiazoles | Antibacterial, Anticancer | Pharmaceuticals, Materials Science |
| Sulfonamides | Antibacterial, Anti-inflammatory | Pharmaceuticals |
| Pyridazines | Various biological activities | Pharmaceuticals, Agrochemicals |
Synthesis and Characterization
The synthesis of similar compounds often involves:
-
Multi-step reactions: Formation of the oxadiazole ring, attachment of the bromophenyl group, and incorporation of the sulfanyl group into the pyridazine core.
-
Characterization techniques: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to confirm the structure and purity of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume